molecular formula C11H17N2O+ B14636198 1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium CAS No. 54606-25-6

1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium

Cat. No.: B14636198
CAS No.: 54606-25-6
M. Wt: 193.27 g/mol
InChI Key: BGWYZAFLZHPRNA-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium is a heterocyclic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium is unique due to its specific substitution pattern and the presence of a pyrido[1,2-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

54606-25-6

Molecular Formula

C11H17N2O+

Molecular Weight

193.27 g/mol

IUPAC Name

1,3,6-trimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one

InChI

InChI=1S/C11H17N2O/c1-8-7-12(3)10-6-4-5-9(2)13(10)11(8)14/h7,9H,4-6H2,1-3H3/q+1

InChI Key

BGWYZAFLZHPRNA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=[N+](C=C(C(=O)N12)C)C

Origin of Product

United States

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